1,4-Dioxaspiro[4.5]decan-8-ylhydrazine
Overview
Description
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine: is a chemical compound with the molecular formula C8H16N2O2 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring fused with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine typically involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the ketone to the hydrazine derivative. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s hydrazine moiety makes it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine involves its interaction with molecular targets through the hydrazine moiety. This group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzyme activity. The spirocyclic structure also contributes to its binding affinity and specificity for certain targets. Pathways involved may include enzyme inhibition, signal transduction, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.
1,4-Dioxaspiro[4.5]decan-8-one: The ketone precursor used in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine.
1,4-Dioxaspiro[4.5]decan-8-ol: An alcohol derivative with similar structural features.
Uniqueness
This compound is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also enhances its stability and binding properties compared to other similar compounds .
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylhydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-10-7-1-3-8(4-2-7)11-5-6-12-8/h7,10H,1-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPOUWFTAJMFDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NN)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289584 | |
Record name | 1,4-Dioxaspiro[4.5]dec-8-ylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1144080-29-4 | |
Record name | 1,4-Dioxaspiro[4.5]dec-8-ylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1144080-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxaspiro[4.5]dec-8-ylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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